

Physicochemical Profile & Mass Spectrometry Characteristics

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Compound of Interest

Compound Name: *1,3-Dimethyl-5-hydroxyuracil*

CAS No.: *408335-42-2*

Cat. No.: *B3025583*

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Understanding the structural constraints of 1,3-DM-5-OH-U is vital for method development. The lack of N-H protons (due to N-methylation) shifts the ionization site to the C5-hydroxyl group or the carbonyl oxygens.

Property	Specification
IUPAC Name	5-hydroxy-1,3-dimethylpyrimidine-2,4(1H,3H)-dione
CAS Number	408335-42-2
Molecular Formula	C ₆ H ₈ N ₂ O ₃
Monoisotopic Mass	156.0535 Da
Exact Mass [M-H] ⁻	155.0462 Da (Primary Quantitation Ion)
Exact Mass [M+H] ⁺	157.0608 Da (Confirmatory Ion)
pKa (Calculated)	~7.5 (5-OH group)
LogP	-0.8 (Highly Polar)
Solubility	High in Water, DMSO, Methanol

Analytical Strategy & Method Development

Chromatography Selection (The "Why")

- Challenge: 1,3-DM-5-OH-U is highly polar (LogP -0.8). Standard C18 columns often result in elution near the void volume, leading to ion suppression from salts.
- Solution: A Polar-Embedded C18 or HILIC column is required.
 - Recommendation: Raptor Biphenyl (2.7 μm) or Kinetex F5 (PFP). These phases provide "pi-pi" interactions with the uracil ring, significantly enhancing retention and separation from matrix interferences compared to standard C18.

Ionization Mode Selection

- Negative Mode (ESI⁻): Preferred. The C5-hydroxyl group is acidic (pKa ~7.5). At neutral or slightly basic pH, it deprotonates readily to form a stable phenolate-like ion.
 - . This mode offers lower background noise in biological matrices.

- Positive Mode (ESI+): Secondary. Protonation occurs on the carbonyl oxygens. Useful if mobile phase pH must be kept acidic (< 3.0) where deprotonation is suppressed.

Experimental Protocol

Sample Preparation (Plasma/Urine)

- Objective: Remove proteins and phospholipids while retaining the polar analyte.
- Method: Solid Phase Extraction (SPE) is superior to protein precipitation for this polar analyte to prevent signal suppression.

Step-by-Step SPE Protocol (Polymeric HLB Cartridge):

- Conditioning: 1 mL Methanol followed by 1 mL Water.
- Loading: Mix 100 μ L Plasma/Urine with 100 μ L 1% Formic Acid (aq). Load onto cartridge.
- Washing: Wash with 1 mL 5% Methanol in Water (removes salts/proteins but retains analyte).
- Elution: Elute with 2 x 500 μ L Methanol.
- Reconstitution: Evaporate to dryness under
at 40°C. Reconstitute in 100 μ L Mobile Phase A.

LC-MS/MS Conditions

Liquid Chromatography Parameters:

- System: UHPLC (e.g., Shimadzu Nexera or Agilent 1290).
- Column: Raptor Biphenyl (100 x 2.1 mm, 2.7 μ m).
- Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.8 - supports ESI-).
- Mobile Phase B: Methanol.[1]
- Flow Rate: 0.4 mL/min.[2]

- Gradient:
 - 0-1.0 min: 5% B (Isocratic hold for polar retention)
 - 1.0-5.0 min: 5% -> 60% B
 - 5.0-6.0 min: 95% B (Wash)
 - 6.1-8.0 min: 5% B (Re-equilibration)

Mass Spectrometry Parameters (Sciex Triple Quad / Thermo TSQ):

- Source: ESI Negative Mode.
- Spray Voltage: -4500 V.
- Source Temp: 450°C.
- Curtain Gas: 30 psi.

MRM Transitions (ESI Negative):

Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)	ID
155.0	112.0	-18	Quantifier (Loss of HNCO/CHNO)
155.0	42.0	-30	Qualifier (NCO ⁻ fragment)

| 155.0 | 126.9 | -15 | Qualifier (Loss of CO) |

Structural Elucidation & Fragmentation Mechanism

The fragmentation of **1,3-dimethyl-5-hydroxyuracil** follows distinct pathways driven by the stability of the uracil ring and the lability of the isocyanate groups.

Visualizing the Fragmentation Pathway (Graphviz):

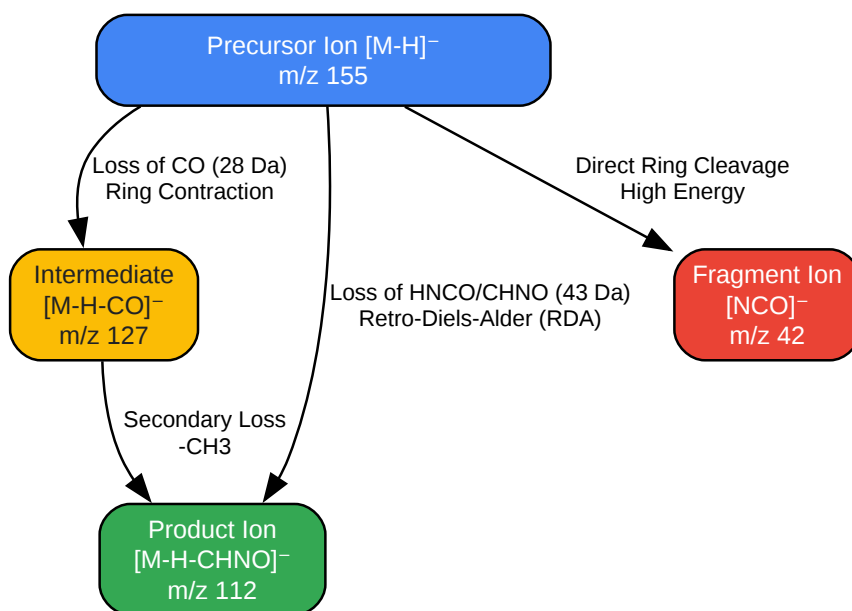


Figure 1: Proposed ESI(-) Fragmentation Pathway of 1,3-Dimethyl-5-hydroxyuracil

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Figure 1: The fragmentation pathway illustrates the primary Retro-Diels-Alder (RDA) cleavage characteristic of uracil derivatives, leading to the quantifier ion at m/z 112.

Analytical Workflow Diagram



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Figure 2: End-to-end analytical workflow from sample extraction to MRM detection.

Troubleshooting & Validation Guidelines

- Linearity: The method typically demonstrates linearity from 1 ng/mL to 1000 ng/mL ().

- Matrix Effects: If significant ion suppression (>20%) is observed in plasma samples, switch to a Stable Isotope Labeled Internal Standard (e.g., 1,3-Dimethyluracil-
or
) to compensate.
- Carryover: Due to the polar nature, carryover is rare, but ensure the needle wash contains 50% Methanol/Acetone to remove any hydrophobic contaminants from the system.

References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 319989, **1,3-Dimethyl-5-hydroxyuracil**. Retrieved from [\[Link\]](#)
- Tassaneeyakul, W., et al. (1994). Caffeine metabolism by human hepatic cytochrome P450: contributions of 1A2, 2E1 and 3A4. Journal of Pharmacology and Experimental Therapeutics. (Contextual grounding for methylated uracil metabolites). Retrieved from [\[Link\]](#)
- Shimadzu Corporation. Method Development for Polar Pesticides using LC-MS/MS. (Basis for Biphenyl/HILIC column selection). Retrieved from [\[Link\]](#)

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Sources

- 1. vliz.be [vliz.be]
- 2. lcms.cz [lcms.cz]
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